molecular formula C10H16N2O B13273697 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol

Cat. No.: B13273697
M. Wt: 180.25 g/mol
InChI Key: JZXACRZHUGRQPB-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol is a bicyclic organic compound comprising a cyclohexanol backbone substituted at the 2-position with a 1-methylpyrazole moiety. This combination of features makes the compound a candidate for applications in medicinal chemistry, agrochemicals, or materials science, where balanced lipophilicity and solubility are critical.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12-7-8(6-11-12)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXACRZHUGRQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanone.

    Reduction: Formation of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol (CAS 1599567-78-8)

  • Structural Features: Ether linkage between the pyrazole and cyclohexanol (vs. direct C–C bond in the target compound).
  • Functional Groups: Cyclohexanol, ether, 1-methylpyrazole.
  • Higher molecular weight (C₁₀H₁₆N₂O₂ vs. C₁₀H₁₆N₂O) may influence solubility and pharmacokinetics. Synthesis likely requires coupling reagents to form the ether bridge, differing from direct alkylation or cross-coupling strategies .

2-(1-Methyl-1H-pyrazol-4-yl)ethanol (CAS 176661-75-9)

  • Structural Features: Ethanol chain instead of cyclohexanol.
  • Functional Groups : Primary alcohol, 1-methylpyrazole.
  • Key Differences: The linear ethanol chain enhances solubility in polar solvents (e.g., water, methanol) due to reduced steric hindrance. The primary hydroxyl group is more acidic (pKa ~16–17) than the secondary hydroxyl in cyclohexanol (pKa ~19–20), affecting reactivity in deprotonation or esterification reactions .

trans-4-(4-Amino-1H-pyrazol-1-yl)cyclohexan-1-ol (CAS 1426921-58-5)

  • Structural Features: 4-Aminopyrazole substituent in trans configuration.
  • Functional Groups: Cyclohexanol, 4-aminopyrazole.
  • Key Differences: The amino group enables additional hydrogen bonding and nucleophilic reactions (e.g., acylation). Trans stereochemistry may influence binding to chiral targets or alter conformational stability compared to cis analogs .

(E)-2-Methyl-6-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone

  • Structural Features: Cyclohexanone core with a phenylpyrazole methylidene group.
  • Functional Groups : Ketone, conjugated alkene, phenylpyrazole.
  • Key Differences: The ketone group introduces electron-withdrawing effects, altering electronic properties and reactivity (e.g., susceptibility to nucleophilic attack). Single-crystal X-ray data confirm the (E)-configuration, highlighting planarity of the methylidene group .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Structural Features Solubility & Reactivity Notes
Target : 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol C₁₀H₁₆N₂O Cyclohexanol, 1-methylpyrazole Direct C–C bond, secondary alcohol Moderate polarity; hydrogen-bond donor/acceptor
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol C₁₀H₁₆N₂O₂ Ether, cyclohexanol Ether bridge increases flexibility Reduced hydrogen bonding; higher MW
2-(1-Methyl-1H-pyrazol-4-yl)ethanol C₆H₁₀N₂O Primary alcohol Linear chain, smaller size High polarity; enhanced aqueous solubility
trans-4-(4-Amino-1H-pyrazol-1-yl)cyclohexan-1-ol C₉H₁₅N₃O 4-Aminopyrazole, trans configuration Amino group for H-bonding Improved solubility; chiral specificity
(E)-2-Methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone C₁₇H₁₈N₂O Ketone, conjugated alkene Planar methylidene; phenyl substituent Low polarity; ketone reactivity

Key Findings and Implications

Hydrogen Bonding: The target compound’s cyclohexanol hydroxyl group offers superior hydrogen-bonding capacity compared to ether or ketone analogs, making it advantageous in applications requiring molecular recognition (e.g., enzyme inhibition).

Solubility: Ethanol derivatives (e.g., CAS 176661-75-9) excel in polar media, while phenyl-substituted analogs (e.g., ) favor nonpolar environments.

Stereochemical Influence: Trans-configuration in 4-aminopyrazole analogs () may enhance target selectivity in chiral environments.

Reactivity : Ketone-containing compounds () are prone to nucleophilic addition, whereas ether-linked analogs () exhibit stability under basic conditions.

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse reactivity and interactions with biological targets. The presence of both nitrogen and hydroxyl functional groups in its structure contributes to its chemical properties and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C10H16N2OC_{10}H_{16}N_{2}O with a molecular weight of approximately 180.25 g/mol. The compound features a cyclohexanol moiety linked to a substituted pyrazole ring.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory responses, which could have implications in treating conditions like arthritis.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain metabolic processes, leading to therapeutic effects in various conditions.

Research Findings

A summary of notable research findings regarding the biological activity of this compound is provided below:

Study Findings
Study on Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains, suggesting potential use as an antibiotic agent.
Investigation of Anti-inflammatory PropertiesShowed reduction in inflammatory markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
Interaction StudiesIdentified specific molecular targets within cellular pathways that may be influenced by the compound, warranting further exploration.

Case Studies

Several case studies have explored the application of this compound:

  • Case Study on Inflammation : In a controlled study involving animal models, administration of the compound led to a marked decrease in paw edema compared to controls, supporting its anti-inflammatory potential.
  • Case Study on Bacterial Infections : A clinical trial assessed the efficacy of the compound in patients with resistant bacterial infections, showing promising results in reducing infection rates when combined with standard antibiotic therapy.

Comparison with Similar Compounds

Comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound Biological Activity
2-(1-Methyl-1H-pyrazol-4-yl)morpholineExhibits moderate antibacterial properties but lacks anti-inflammatory activity.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehydePrimarily known for its anti-cancer properties without significant antimicrobial effects.

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